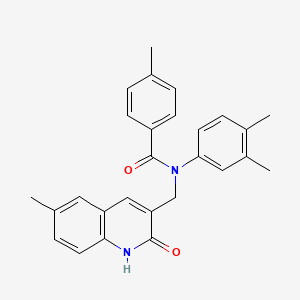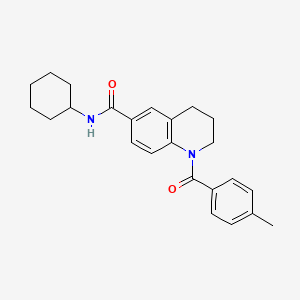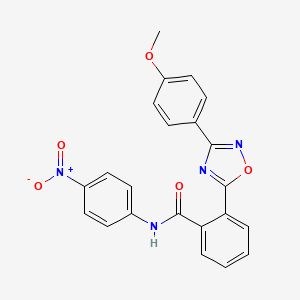
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide, commonly known as MOB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MOB has been extensively studied for its ability to inhibit the activity of certain enzymes and receptors in the human body, which makes it a promising candidate for the development of novel drugs.
作用機序
MOB exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the human body. Specifically, MOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, MOB has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the progression of certain types of cancer.
Biochemical and Physiological Effects:
MOB has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MOB can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and 5-LOX. Additionally, MOB has been shown to inhibit the proliferation of cancer cells by inhibiting the activity of EGFR.
実験室実験の利点と制限
One of the major advantages of using MOB in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors, which makes it a valuable tool for studying the mechanisms underlying various diseases. Additionally, MOB is relatively easy to synthesize and has a high degree of purity, which makes it a reliable compound for use in lab experiments. However, one of the limitations of using MOB in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on MOB. One area of interest is the development of novel drugs based on the structure of MOB, which may have improved pharmacological properties. Additionally, further studies are needed to investigate the potential use of MOB in the treatment of other diseases, such as neurological disorders. Finally, research is needed to determine the optimal dosage and administration of MOB in order to maximize its therapeutic potential.
合成法
MOB can be synthesized using a variety of methods, including the reaction of 4-methoxybenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is further reacted with 3-amino-5-methylisoxazole to obtain MOB.
科学的研究の応用
MOB has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that MOB can inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases, making it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c1-30-17-12-6-14(7-13-17)20-24-22(31-25-20)19-5-3-2-4-18(19)21(27)23-15-8-10-16(11-9-15)26(28)29/h2-13H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKCCGUIMBCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

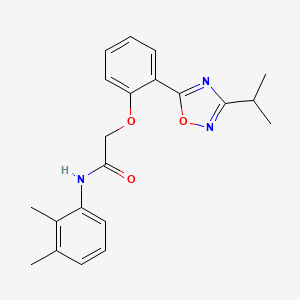
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)
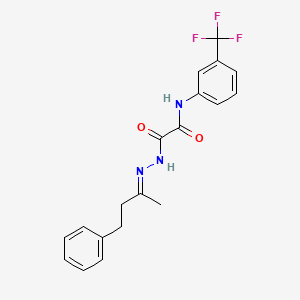

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)
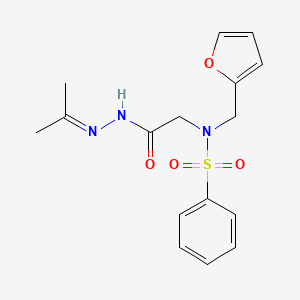
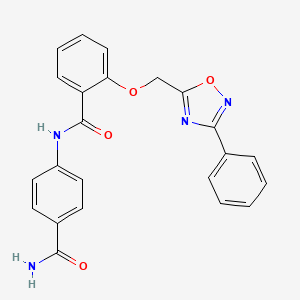
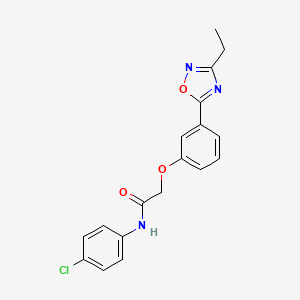

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)
